
4-(Methylamino)butanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylamino)butanamide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O. It is commonly used in various scientific research applications due to its unique properties and reactivity. This compound is often utilized in the synthesis of pharmaceuticals and other specialty chemicals.
Aplicaciones Científicas De Investigación
4-(Methylamino)butanamide hydrochloride is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and the development of new chemical entities.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)butanamide hydrochloride typically involves the reaction of 4-(Methylamino)butanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Starting Material: 4-(Methylamino)butanoic acid.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is typically conducted at a temperature range of 0-5°C to prevent decomposition of the product.
Purification: The product is purified through recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness. Key steps include:
Raw Material Handling: Bulk handling of 4-(Methylamino)butanoic acid and hydrochloric acid.
Reaction Control: Automated control of reaction parameters such as temperature, pH, and reaction time.
Purification and Quality Control: Use of advanced purification techniques like chromatography and rigorous quality control measures to ensure product consistency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylamino)butanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids and amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides with various functional groups.
Mecanismo De Acción
The mechanism of action of 4-(Methylamino)butanamide hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)butanamide hydrochloride: Similar structure but with an additional methyl group on the nitrogen atom.
3-(Methylamino)propionic acid: Shorter carbon chain and different functional group positioning.
4-(Methylamino)butanoic acid: Precursor to 4-(Methylamino)butanamide hydrochloride.
Uniqueness
This compound is unique due to its specific reactivity and ability to form stable intermediates in various chemical reactions. Its versatility in synthetic applications and research makes it a valuable compound in multiple fields.
Propiedades
IUPAC Name |
4-(methylamino)butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-7-4-2-3-5(6)8;/h7H,2-4H2,1H3,(H2,6,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKORZPABHKXHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
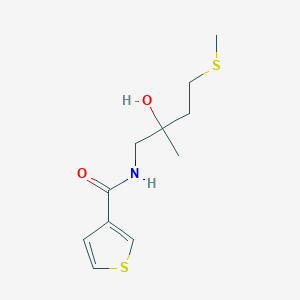
![N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2723583.png)
![N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide](/img/structure/B2723584.png)
![6-(2-methylpropane-2-sulfonyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2723585.png)
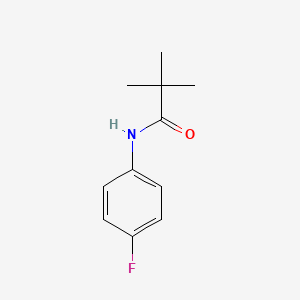

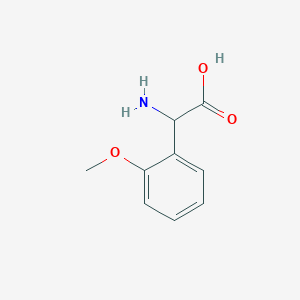
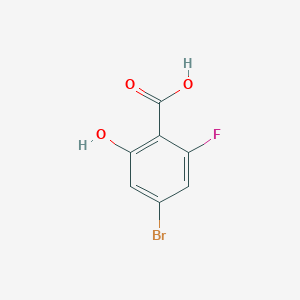
![2-Amino-4-(3-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2723592.png)
![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2723594.png)
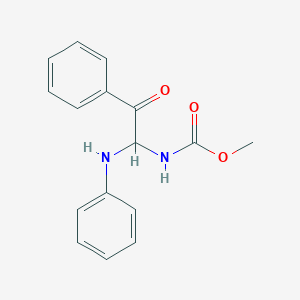
![Benzo[d]thiazol-6-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2723600.png)
![3-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2723601.png)
![methyl 2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-[2-(morpholin-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2723603.png)
